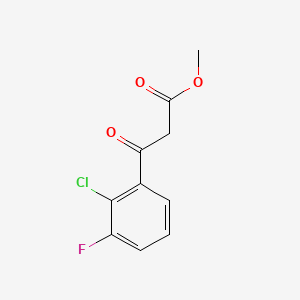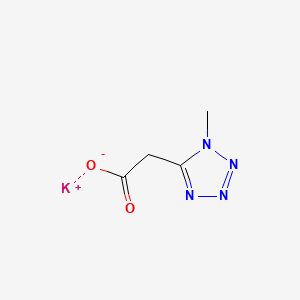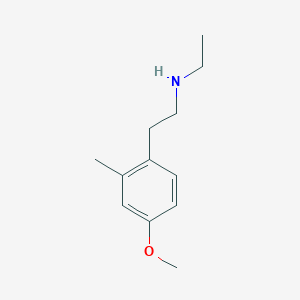
n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a methoxy group attached to the aromatic ring. It is a derivative of phenethylamine, which is a common structure in many biologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine can be achieved through several methods. One common approach involves the alkylation of primary amines. For instance, the reaction of 4-methoxy-2-methylbenzaldehyde with ethylamine under reductive amination conditions can yield the desired product. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or lithium aluminum hydride (LiAlH4) to facilitate the reduction of the imine intermediate to the amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the efficiency of the reaction. Additionally, the use of automated reactors and precise control of reaction parameters (temperature, pressure, and pH) can further optimize the production process.
化学反応の分析
Types of Reactions
n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: Imines, nitriles
Reduction: Secondary or tertiary amines
Substitution: Nitro derivatives, halogenated compounds
科学的研究の応用
n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine has various applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used to investigate the interactions between amines and biological receptors, particularly in the context of neurotransmission.
Medicine: Research into its potential therapeutic effects, such as its role as a ligand for specific receptors, can lead to the development of new drugs.
作用機序
The mechanism of action of n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The presence of the methoxy and ethyl groups can modulate its binding affinity and selectivity for these targets, thereby affecting its biological activity .
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxy group but lacks the ethyl substitution on the nitrogen atom.
3,4-Dimethoxyphenethylamine: Contains two methoxy groups on the aromatic ring but differs in the substitution pattern.
4-Methylphenethylamine: Similar structure but with a methyl group instead of a methoxy group on the aromatic ring
Uniqueness
n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine is unique due to the combination of its ethyl and methoxy substituents, which can influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets that may not be achievable with other similar compounds.
特性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC名 |
N-ethyl-2-(4-methoxy-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO/c1-4-13-8-7-11-5-6-12(14-3)9-10(11)2/h5-6,9,13H,4,7-8H2,1-3H3 |
InChIキー |
ZIXKSLOIRSOBCA-UHFFFAOYSA-N |
正規SMILES |
CCNCCC1=C(C=C(C=C1)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B13524026.png)
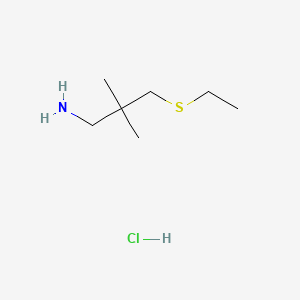
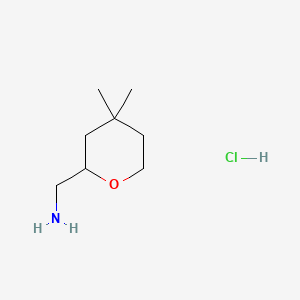
![rel-(3aR,5S,6aS)-5-Boc-octahydrocyclopenta[c]pyrrole](/img/structure/B13524036.png)
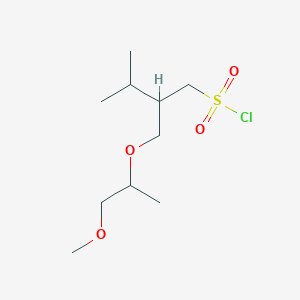
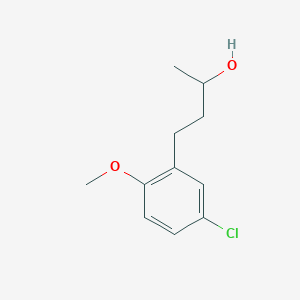
![rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride](/img/structure/B13524062.png)
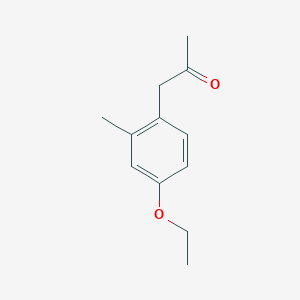

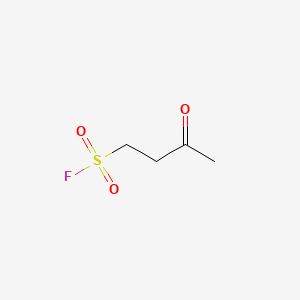
![2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid](/img/structure/B13524095.png)
![Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine](/img/structure/B13524097.png)
